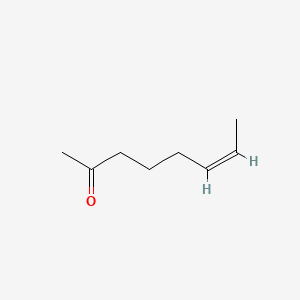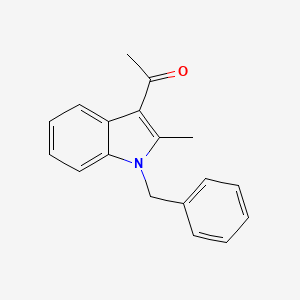
1-(4-Ethoxy-3-methoxyphenyl)propane-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxy-3-methoxyphenyl)propane-1,2,3-triol is an organic compound characterized by its unique structure, which includes an ethoxy and methoxy group attached to a phenyl ring, and a propane-1,2,3-triol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxy-3-methoxyphenyl)propane-1,2,3-triol typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with glycerol under acidic or basic conditions. The reaction proceeds through a series of steps, including the formation of an intermediate hemiacetal, followed by cyclization and reduction to yield the final triol product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxy-3-methoxyphenyl)propane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-ethoxy-3-methoxybenzoic acid, while reduction can produce 1-(4-ethoxy-3-methoxyphenyl)propan-1-ol .
Scientific Research Applications
1-(4-Ethoxy-3-methoxyphenyl)propane-1,2,3-triol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-3-methoxyphenyl)propane-1,2,3-triol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)propane-1,2,3-triol: Similar structure but with a hydroxy group instead of an ethoxy group.
1-(4-Methoxyphenyl)propane-1,2,3-triol: Lacks the ethoxy group, making it less hydrophobic.
1-(4-Ethoxyphenyl)propane-1,2,3-triol: Lacks the methoxy group, affecting its reactivity and solubility .
Uniqueness
1-(4-Ethoxy-3-methoxyphenyl)propane-1,2,3-triol is unique due to the presence of both ethoxy and methoxy groups, which influence its chemical properties, such as solubility, reactivity, and biological activity. These functional groups make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
77891-26-0 |
|---|---|
Molecular Formula |
C12H18O5 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
1-(4-ethoxy-3-methoxyphenyl)propane-1,2,3-triol |
InChI |
InChI=1S/C12H18O5/c1-3-17-10-5-4-8(6-11(10)16-2)12(15)9(14)7-13/h4-6,9,12-15H,3,7H2,1-2H3 |
InChI Key |
ISRHZKJJXUZJMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C(CO)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


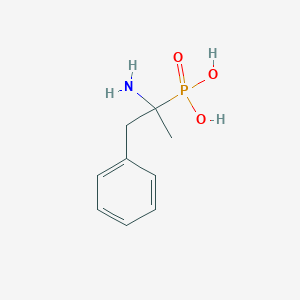

![17-[(Naphthalen-2-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14441857.png)
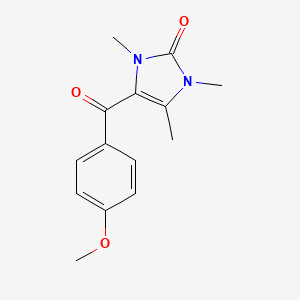
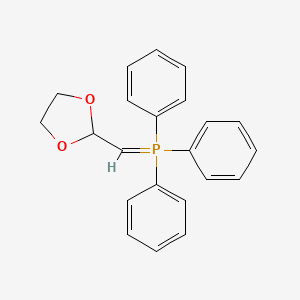
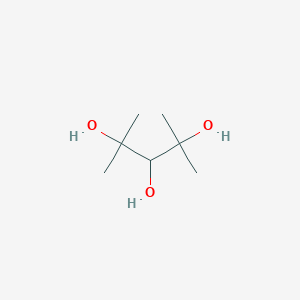
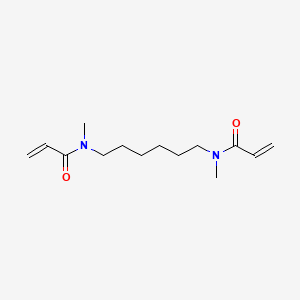

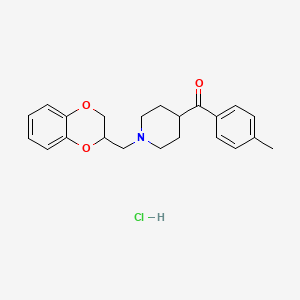
![1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14441900.png)
